molecular formula C12H19BrO2 B15331231 Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate

Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B15331231
M. Wt: 275.18 g/mol
InChI Key: JELFSFJTUWCMJJ-UHFFFAOYSA-N
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Description

Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate is a chemical compound featuring a bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its unique three-dimensional framework. The presence of a bromomethyl group and an ethyl ester functional group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate typically involves the bromination of a bicyclo[2.2.2]octane derivative. One common method includes the radical bromination of bicyclo[2.2.2]octane-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ester group or the bromomethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products

    Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the functional groups are modified through electron transfer processes, altering the compound’s chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
  • Bicyclo[2.2.2]octane-1-carboxylic acid

Uniqueness

Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of both a bromomethyl group and an ethyl ester group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic chemistry and research.

Properties

Molecular Formula

C12H19BrO2

Molecular Weight

275.18 g/mol

IUPAC Name

ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C12H19BrO2/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12/h2-9H2,1H3

InChI Key

JELFSFJTUWCMJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)CBr

Origin of Product

United States

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